3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid
Description
3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid is a propanoic acid derivative featuring a carbamoyl group at the 3-position and a 4-chlorophenylformamido moiety at the 2-position. Its molecular formula is C₁₁H₁₁ClN₂O₄, with a molecular weight of 270.67 g/mol (inferred from analogs in ).
Properties
IUPAC Name |
4-amino-2-[(4-chlorobenzoyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-7-3-1-6(2-4-7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNNVUXXSWNUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid typically involves the reaction of 4-chlorobenzoyl chloride with L-serine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves standard organic synthesis techniques. These include the use of high-purity reagents, controlled reaction conditions, and purification steps such as recrystallization or chromatography to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include halogen substitution (F, Cl), replacement of formamido with sulfonamido/acetamido groups, and stereochemical differences. These modifications influence molecular weight, solubility, and lipophilicity (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations
Halogen Effects :
- Chlorine (Cl) increases molecular weight and lipophilicity compared to fluorine (F), as seen in the 2-F vs. 2-Cl analogs (254.21 vs. 270.67 g/mol) . Cl-substituted compounds often exhibit higher membrane permeability but lower aqueous solubility.
- The 4-Cl-phenyl group in the target compound may enhance hydrophobic interactions in biological systems compared to 2-F or 2-Cl isomers.
Sulfonamido vs.
Stereochemistry: Chiral analogs like (R)-2-acetamido-3-(4-chlorophenyl)propanoic acid () highlight the role of stereochemistry in biological activity, though specific data are lacking for the target compound.
Biological Activity Trends: Thiazole-containing propanoic acid derivatives () demonstrate that electron-withdrawing substituents (e.g., Br, Cl) enhance enzyme inhibition (e.g., P3’s IC₅₀ = 35 µM). The target compound’s 4-Cl-phenyl group may similarly improve target binding in therapeutic contexts .
Biological Activity
3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid (CAS: 1396965-11-9) is a compound of growing interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a carbamoyl group and a chlorophenyl moiety, which are significant for its biological interactions. The structural formula can be represented as follows:
Research into the biological activity of this compound indicates several potential mechanisms through which it may exert its effects:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes linked to inflammatory pathways.
- Cell Signaling Modulation : It may interact with cell signaling pathways, potentially influencing cellular responses to stress and inflammation.
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
| Effect Type | Description |
|---|---|
| Anti-inflammatory | Exhibits potential in reducing inflammation through enzyme inhibition. |
| Antitumor | Preliminary evidence suggests possible antitumor activity in specific cell lines. |
| Antioxidant | May possess antioxidant properties, contributing to cellular protection. |
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various carbamoyl derivatives, including this compound. The compound was shown to significantly reduce pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases.
Study 2: Antitumor Activity
In a separate study involving cell lines derived from breast cancer, this compound demonstrated cytotoxic effects at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of the compound:
- IC50 Values : In vitro studies reported IC50 values ranging from 10 µM to 50 µM for various biological activities, indicating moderate potency.
- Structure-Activity Relationship (SAR) : The presence of the chlorophenyl group was found to enhance the compound's interaction with target proteins, suggesting that structural modifications could lead to improved efficacy.
Q & A
Q. Q1. What are the key synthetic pathways for 3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of a propanoic acid backbone. Key steps include:
Amination : Introducing the 4-chlorophenylformamido group at position 2 via coupling reagents (e.g., carbodiimides) under anhydrous conditions.
Carbamoylation : Adding the carbamoyl group at position 3 using urea derivatives or phosgene analogs.
Purification : Crystallization or chromatography to isolate the product.
Q. Critical Parameters :
- Temperature : Reactions often proceed at 0–25°C to avoid side reactions (e.g., hydrolysis of the formamido group).
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysts : 4-Dimethylaminopyridine (DMAP) improves coupling efficiency .
Q. Q2. What analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles/distances using SHELX software for refinement .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the chlorophenyl (δ 7.2–7.4 ppm), carbamoyl (δ 6.8–7.0 ppm), and propanoic acid (δ 2.5–3.5 ppm) groups.
- 2D NMR (COSY, HSQC) : Verify connectivity and rule out stereoisomers.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 297.06).
Q. Q3. How can researchers design stability studies for this compound under physiological conditions?
Methodological Answer: Experimental Design :
pH-Dependent Stability : Incubate the compound in buffers (pH 1.2 [stomach], 7.4 [blood], 9.0 [intestine]) at 37°C.
Analytical Monitoring : Use RP-HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to track degradation products.
Kinetic Analysis : Calculate half-life (t₁/₂) and identify major degradation pathways (e.g., hydrolysis of the carbamoyl group).
Q. Key Findings :
- Stability at pH 9.0 : Minimal degradation over 24 hours (<5% impurities), suggesting intestinal compatibility .
- Impurity Identification : LC-MS/MS can detect byproducts like ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate under alkaline conditions .
Q. Q4. How do structural modifications (e.g., halogen substitution) impact biological activity?
Methodological Answer: Comparative SAR Study :
Analog Synthesis : Replace 4-Cl with F, Br, or NO₂ groups.
Activity Assays :
- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay.
- Receptor Binding : Radioligand displacement assays for GABAₐ or NMDA receptors.
Q. Results :
- 4-NO₂ Analogs : Higher lipophilicity improves blood-brain barrier penetration but reduces solubility.
- 4-Br Derivatives : Enhanced halogen bonding with receptor pockets increases affinity by ~30% compared to 4-Cl .
Q. Q5. What computational methods are suitable for predicting interaction mechanisms with biological targets?
Methodological Answer:
Docking Simulations : Use AutoDock Vina to model binding poses in protein active sites (e.g., COX-2).
MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values.
Q. Key Insight :
- The carbamoyl group forms hydrogen bonds with Thr373 in COX-2, critical for inhibitory activity. Chlorophenyl enhances hydrophobic interactions .
Data Contradictions and Resolution
Q. Q6. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
Meta-Analysis : Compare datasets for common variables (e.g., cell lines, assay protocols).
Control Experiments : Replicate studies under standardized conditions (e.g., ATP levels in viability assays).
Structural Verification : Confirm compound identity via X-ray crystallography to rule out stereochemical variability .
Q. Example :
- Discrepancies in IC₅₀ values (2–10 µM) for kinase inhibition may arise from differences in ATP concentrations during assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
